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Compound of Interest

Compound Name: Z6466608628

Cat. No.: B15601572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

Urolithin A (UA) in mice for various research applications. The protocols and data presented are

compiled from peer-reviewed scientific literature to guide researchers in designing and

executing in vivo studies.

Overview of Urolithin A
Urolithin A is a gut microbial metabolite of ellagic acid, a compound found in pomegranates,

berries, and walnuts. It has garnered significant interest for its potential therapeutic effects,

including anti-inflammatory, antioxidant, anti-aging, and neuroprotective properties. In murine

models, UA has been shown to modulate several key signaling pathways involved in cellular

health and disease.

Quantitative Data Summary
The following tables summarize the dosages and administration routes of Urolithin A used in

various mouse studies.

Table 1: Oral Administration of Urolithin A in Mice
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Dosage
Administration
Route

Mouse Model Duration Key Findings

0.114 mg/kg/day
In drinking water

(22.8 mg/L)

IL-10-/- mice with

C. jejuni infection

From 2 days

post-infection

until day 6

Reduced clinical

signs of disease

and pro-

inflammatory

mediators.[1]

0.6 mg/mouse
Oral gavage

(single dose)
C57BL/6 mice 24 hours

Pharmacokinetic

studies; UA

detected in urine

at 3 hours and

rapidly

metabolized.[2]

3.0 mg/kg/day Colonic infusion

d-galactose-

induced aging

model

Not specified

Minimum

effective dose for

anti-aging

effects.[3]

5 mg/kg/day

Dietary

supplementation

(25 mg/kg in

chow, alternate

weeks)

Wild-type and

3xTg-AD mice

Long-term,

starting at 3

months of age

Prevented

cognitive deficits

and extended

lifespan in

normal aging

mice.[4][5]

15.0 mg/kg/day Colonic infusion

d-galactose-

induced aging

model

Not specified

Increased

forelimb grip

strength and

discrimination

index.[3]

20 mg/kg Not specified

Dextran sulfate

sodium (DSS)-

induced colitis

model

Not specified

Alleviated colitis

by improving gut

microbiota and

modulating

tryptophan

metabolism.[6]
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25 mg/kg/day Not specified Aging model 2 or 7 days

UA detected in

vastus lateralis

muscle.[7]

26 mg/kg Oral gavage Not specified Not specified

UA and its

metabolites

detected in

various tissues.

[7]

50 mg/kg/day
Intragastric

administration

Fructose-fed

hyperuricemic

nephropathy

model

8 weeks

Attenuated renal

oxidative stress.

[8]

50 mg/kg/day Gavage

High-fat diet-

induced obese

mice

4 weeks

Activated

mitophagy and

ameliorated

metabolic

cardiomyopathy.

[9][10]

100 mg/kg/day
Intragastric

administration

Fructose-fed

hyperuricemic

nephropathy

model

8 weeks

Attenuated renal

oxidative stress

at a high dose.[8]

Table 2: Intraperitoneal (i.p.) Administration of Urolithin A in Mice

Dosage Mouse Model Duration Key Findings

2.5 mg/kg

Intracerebral

hemorrhage (ICH)

model

3 days

Reduced neurological

impairment and brain

water content.[11]

2.5 mg/kg

Humanized amyloid

beta knock-in mice

(late-onset AD model)

3 times per week for 4

months

Investigated protective

effects against

Alzheimer's Disease.

[12]
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Experimental Protocols
This protocol is suitable for precise single-dose or repeated-dose administration.

Preparation of Urolithin A Solution:

For a dose of 0.6 mg/mouse, dissolve Urolithin A in a vehicle solution. A common vehicle

is 1.6% DMSO and 6.25% Tween-20 in water.[2] The final volume for gavage is typically

100-200 µL per mouse.[2]

Ensure Urolithin A is fully dissolved. Gentle warming or sonication may be required.

Prepare fresh daily.

Animal Handling and Dosing:

Handle mice gently to minimize stress.

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).

Measure the distance from the mouse's snout to the last rib to ensure proper tube

placement in the stomach.

Administer the prepared UA solution slowly to avoid regurgitation and aspiration.

Post-Administration Monitoring:

Monitor mice for any signs of distress, such as labored breathing or lethargy, for at least

one hour post-administration.

For pharmacokinetic studies, collect urine and/or blood samples at specified time points

(e.g., 3, 6, 9, 12, and 24 hours).[2]

This method is suitable for long-term administration and reduces handling stress.

Preparation of Urolithin A Solution:

To achieve a daily dose of 0.114 mg/kg, dissolve Urolithin A in autoclaved tap water to a

final concentration of 22.8 mg/L.[1]
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Prepare a fresh solution regularly (e.g., every 2-3 days) to ensure stability and prevent

contamination.

Administration:

Provide the UA-containing water ad libitum in standard water bottles.

Measure water consumption per cage daily to estimate the actual dose received by the

mice.

A placebo control group should receive autoclaved tap water without UA.[1]

Considerations:

Monitor for any changes in water intake, as the taste of the compound may affect

consumption.

This method provides less precise dosing per animal compared to oral gavage.

This is another non-invasive method for long-term studies.

Diet Preparation:

Incorporate Urolithin A into the chow at a specified concentration (e.g., 25 mg/kg of chow)

to achieve the desired daily dose (e.g., 5 mg/kg/day).[4]

Ensure homogenous mixing of UA within the food pellets. This is typically done by the diet

manufacturer.

Administration:

Provide the UA-supplemented chow ad libitum.

Measure food consumption to monitor the dose intake.

For intermittent administration, alternate between the UA-supplemented chow and regular

chow for specified periods (e.g., one week on, one week off).[4]
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Signaling Pathways and Experimental Workflows
Urolithin A has been shown to modulate several key signaling pathways. The following

diagrams illustrate some of these pathways and a general experimental workflow for studying

the effects of UA in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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